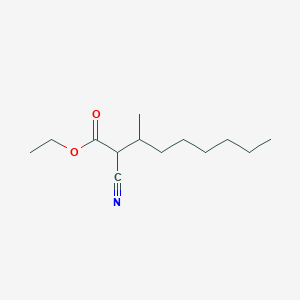![molecular formula C12H13ClN4O2S B14000320 (5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine CAS No. 33175-14-3](/img/structure/B14000320.png)
(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-imino-4-methyl-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as trimethylamine in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, amines, and other functionalized compounds that retain the core structure of the original molecule .
科学的研究の応用
5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
作用機序
The mechanism of action of 5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of both the thiazole ring and the dimethoxyaniline moiety contributes to its distinct chemical and biological properties .
特性
CAS番号 |
33175-14-3 |
|---|---|
分子式 |
C12H13ClN4O2S |
分子量 |
312.78 g/mol |
IUPAC名 |
5-[(5-chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClN4O2S/c1-6-11(20-12(14)15-6)17-16-8-4-7(13)9(18-2)5-10(8)19-3/h4-5H,1-3H3,(H2,14,15) |
InChIキー |
BTLQTKQKYKVEGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)N=NC2=CC(=C(C=C2OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
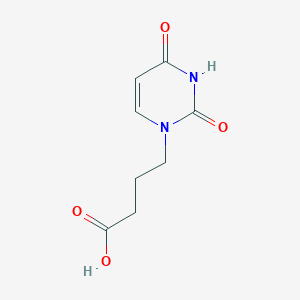
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
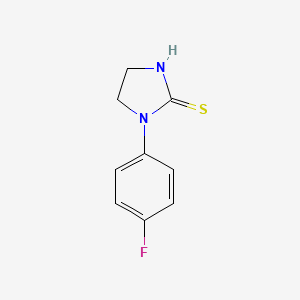
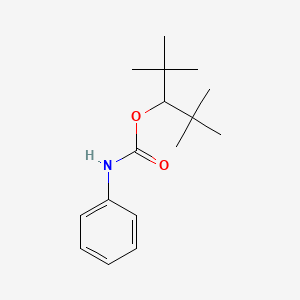
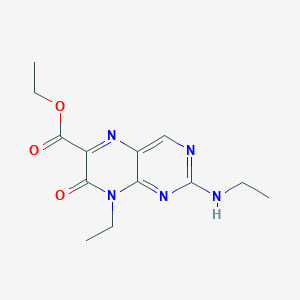
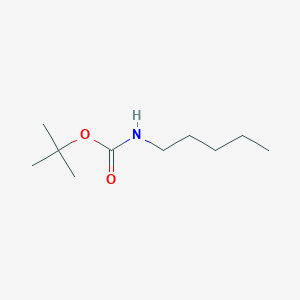
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
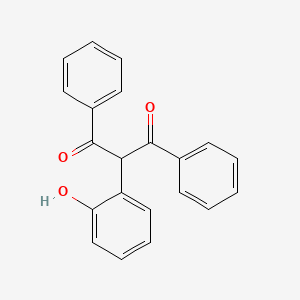
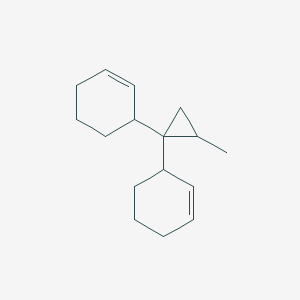
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)
